molecular formula C16H15ClFN3O5S B2638402 methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate CAS No. 400078-03-7

methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate

Cat. No.: B2638402
CAS No.: 400078-03-7
M. Wt: 415.82
InChI Key: LBCYLHAKDQCSCO-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyano group, an ethoxycarbonyl group, and a fluorophenyl group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the fluorophenyl intermediate: This involves the reaction of 5-chloro-2-fluoroaniline with appropriate reagents to introduce the cyano and ethoxycarbonyl groups.

    Thioether formation: The intermediate is then reacted with a suitable thiol compound to form the sulfanyl linkage.

    Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The cyano and ethoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The sulfanyl group can undergo redox reactions, potentially modulating the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(methoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate
  • Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(propoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate

Uniqueness

Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[5-chloro-2-[[(Z)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-3-fluorophenyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O5S/c1-3-26-16(24)21-15(23)9(6-19)7-20-14-11(18)4-10(17)5-12(14)27-8-13(22)25-2/h4-5,7,20H,3,8H2,1-2H3,(H,21,23,24)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCYLHAKDQCSCO-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=C(C=C(C=C1SCC(=O)OC)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NC1=C(C=C(C=C1SCC(=O)OC)Cl)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.